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Methoxyphenoxy)ethanethioamide

CAS No.: 35370-92-4

Cat. No.: B1597066

Get Quote

Executive Summary
This application note details the utility of 2-(4-Methoxyphenoxy)ethanethioamide (CAS:

35370-92-4) as a strategic building block and bioisostere in modern drug discovery. While often

overlooked as a simple intermediate, this scaffold represents a "privileged structure" capable of

accessing diverse chemical space, particularly in the synthesis of aminothiazoles via the

Hantzsch reaction and as a bioisostere for phenoxyacetamide derivatives.

Furthermore, owing to the 4-methoxyphenoxy motif—a known pharmacophore in

melanogenesis modulation—this compound serves as a valuable chemical probe for tyrosinase

inhibition studies. This guide provides validated protocols for chemical synthesis, stability

management, and biological assay implementation.
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IUPAC Name: 2-(4-Methoxyphenoxy)ethanethioamide[1]

CAS Number: 35370-92-4[1]

Molecular Formula: C

H

NO

S[1]

Molecular Weight: 197.25 g/mol

Solubility: Soluble in DMSO (>50 mM), Methanol, Ethanol. Poorly soluble in water.

Strategic Applications
Bioisosteric Replacement: The thioamide group (-CSNH

) serves as a bioisostere for the amide (-CONH

) and carboxylic acid (-COOH) groups. It is structurally analogous to Lactisole derivatives
(sweet taste inhibitors) and phenoxyacetamide herbicides, offering altered hydrogen bonding
capability (stronger donor, weaker acceptor) and improved metabolic stability against
proteases.

Heterocycle Synthesis: It is a primary precursor for synthesizing 2-substituted thiazoles, a

ring system prevalent in FDA-approved drugs (e.g., Famotidine, Dasatinib).

Tyrosinase Inhibition: The p-methoxyphenoxy moiety mimics the tyrosine substrate, making

this compound a competitive inhibitor candidate for tyrosinase enzymes in anti-melanoma

and skin-whitening research.

Protocol A: Hantzsch Thiazole Synthesis
Objective: To utilize 2-(4-Methoxyphenoxy)ethanethioamide for the rapid generation of a

thiazole library (Fragment-Based Drug Discovery).
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The Hantzsch synthesis involves the condensation of a primary thioamide with an

-haloketone. This reaction is robust, amenable to parallel synthesis, and yields highly
crystalline products.

Materials
Substrate: 2-(4-Methoxyphenoxy)ethanethioamide (1.0 equiv)

Reagent: Substituted

-bromoacetophenone (e.g., 2-bromo-4'-chloroacetophenone) (1.0 equiv)

Solvent: Absolute Ethanol (EtOH) or DMF

Base: Sodium bicarbonate (NaHCO

) or Triethylamine (Et

N) (Optional for neutralization)

Step-by-Step Methodology
Preparation: Dissolve 1.0 mmol (197 mg) of 2-(4-Methoxyphenoxy)ethanethioamide in 5

mL of absolute ethanol in a 20 mL scintillation vial or round-bottom flask.

Addition: Add 1.0 mmol of the chosen

-bromoacetophenone derivative dropwise at room temperature.

Note: The reaction is often exothermic. If scaling up (>1g), cool the vessel to 0°C during

addition.

Reflux: Heat the mixture to reflux (80°C) with stirring for 2–4 hours. Monitor consumption of

the thioamide by TLC (Mobile phase: 30% EtOAc in Hexanes).

Visual Cue: The formation of a precipitate (hydrobromide salt of the thiazole) often occurs

during reflux.
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Isolation (Salt Form): Cool the mixture to 4°C. Filter the precipitate and wash with cold

ethanol/ether (1:1). This yields the HBr salt.

Free Base Liberation (Optional): Suspend the solid in water and neutralize with saturated

aqueous NaHCO

until pH ~8. Extract with Ethyl Acetate (3 x 10 mL). Dry over MgSO

and concentrate.

Purification: Recrystallize from Ethanol/Water if necessary.

Data Output: Reaction Diagram (DOT)

2-(4-Methoxyphenoxy)
ethanethioamide

Hydroxy-thiazoline
Intermediate

Condensation
(EtOH, Reflux)

α-Haloketone
(R-COCH2Br)

2-((4-Methoxyphenoxy)
methyl)-4-arylthiazole

Dehydration
(- H2O)

Click to download full resolution via product page

Caption: Hantzsch synthesis pathway converting the thioamide scaffold into a drug-like thiazole

core.

Protocol B: In Vitro Tyrosinase Inhibition Assay
Objective: To screen 2-(4-Methoxyphenoxy)ethanethioamide for inhibitory activity against

Mushroom Tyrosinase (a surrogate for human melanogenesis).

Biological Rationale
The 4-methoxyphenoxy group acts as a structural mimic of tyrosine/L-DOPA. Thioamides can

chelate the Copper (Cu) ions at the active site of tyrosinase, potentially acting as a "suicide

substrate" or competitive inhibitor.

Reagents
Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL stock in phosphate buffer.
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Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM stock.

Buffer: 50 mM Phosphate Buffer (pH 6.8).

Test Compound: 2-(4-Methoxyphenoxy)ethanethioamide (10 mM stock in DMSO).

Control: Kojic Acid (Positive Control).

Assay Workflow
Plate Setup: Use a clear 96-well microplate.

Dilution: Prepare serial dilutions of the Test Compound in buffer (Final concentrations: 0.1

µM to 100 µM). Ensure final DMSO concentration is <1%.

Incubation:

Add 140 µL Phosphate Buffer.

Add 20 µL Enzyme solution.

Add 20 µL Test Compound.

Incubate at 25°C for 10 minutes to allow enzyme-inhibitor interaction.

Reaction Start: Add 20 µL of L-DOPA substrate.

Measurement: Monitor the formation of Dopachrome by measuring absorbance at 475 nm

kinetically every 30 seconds for 10 minutes.

Calculation: Determine the initial velocity (

) of the reaction.

Data Output: Screening Logic (DOT)
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Caption: Decision tree for tyrosinase inhibition screening using the thioamide probe.

Stability & Handling Guidelines
Thioamides possess unique stability challenges compared to amides. Adherence to these

guidelines is critical for assay reproducibility.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1597066/docs?utm_src=pdf-body-img#application-note-using-2-4-methoxyphenoxy-ethanethioamide-in-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597066?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Specification Rationale

Storage Temperature
-20°C (Solid), -80°C (DMSO

Stock)

Prevents slow hydrolysis to the

corresponding amide/acid.

pH Stability Stable at pH 4–8

Unstable in strong base

(hydrolysis to carboxylate) or

strong acid.

Oxidation Sensitivity Moderate

Thioamides can oxidize to

amides or S-oxides. Avoid

prolonged exposure to air in

solution.

Odor Control High

Thioamides can release H

S or have intrinsic sulfur odor.

Handle in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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